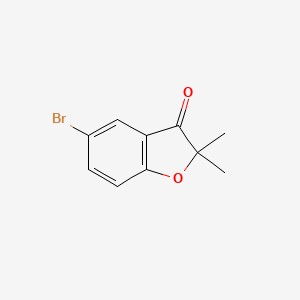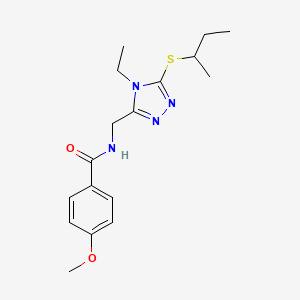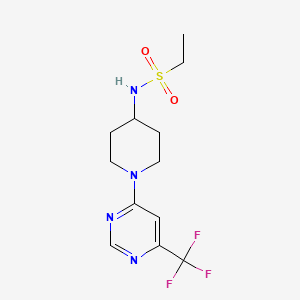
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Aplicaciones Científicas De Investigación
Fungicides and Agricultural Research
Pyrimidines, including those with trifluoromethyl substituents, play a crucial role in fungicide development. The compound you’ve mentioned could potentially be explored as a fungicidal agent. Researchers investigate its efficacy in controlling plant fungal diseases, such as powdery mildew and rust. By understanding its mode of action and toxicity profile, scientists aim to enhance crop protection and improve agricultural yield .
Antitumor and Anticancer Research
Trifluoromethyl-containing compounds often exhibit promising antitumor properties. Researchers synthesize derivatives like the one you’ve described to evaluate their effectiveness against various cancer cell lines. In vitro studies assess their cytotoxicity, apoptosis-inducing effects, and potential as targeted therapies. Investigating the compound’s interactions with cellular pathways provides valuable insights for cancer drug development .
Medicinal Chemistry and Drug Design
The trifluoromethyl group enhances the lipophilicity and metabolic stability of organic molecules. Medicinal chemists explore this compound as a scaffold for designing novel drugs. By modifying its structure, they aim to create potent inhibitors for specific enzymes, receptors, or transporters. Rational drug design involves optimizing binding affinity, selectivity, and pharmacokinetic properties .
Neuroscience and Neurological Disorders
Given its piperidine moiety, this compound might have implications in neuroscience research. Scientists investigate its interactions with neurotransmitter receptors, ion channels, or transporters. Potential applications include developing drugs for neurodegenerative diseases, pain management, or mood disorders. Preclinical studies assess its effects on neuronal function and synaptic transmission .
Materials Science and Crystallography
The crystal structure of this compound provides valuable information for materials scientists. Understanding its packing arrangement, intermolecular interactions, and symmetry aids in designing new materials. Researchers explore its use as a building block for coordination complexes, molecular crystals, or functional materials. Crystallographic data contribute to the broader field of solid-state chemistry .
Propiedades
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O2S/c1-2-22(20,21)18-9-3-5-19(6-4-9)11-7-10(12(13,14)15)16-8-17-11/h7-9,18H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCGMDTJWWLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

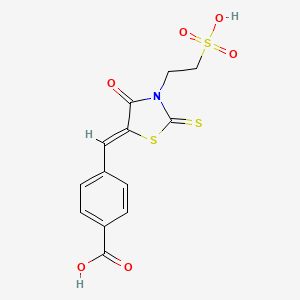
![4-(4-bromophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793237.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2793238.png)
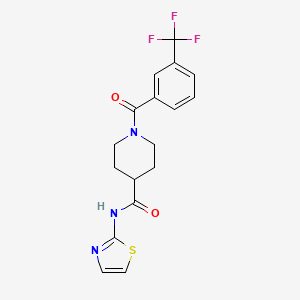
![methyl 4-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2793240.png)
![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)
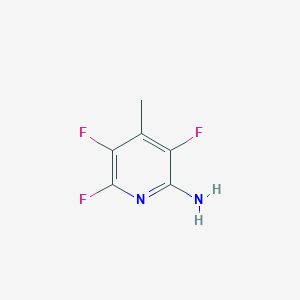
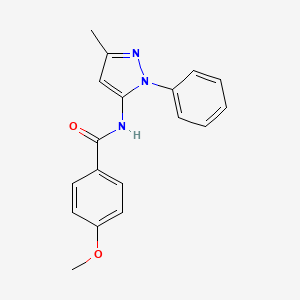
![N~3~,N~3~,N~5~,N~5~-tetramethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2793245.png)
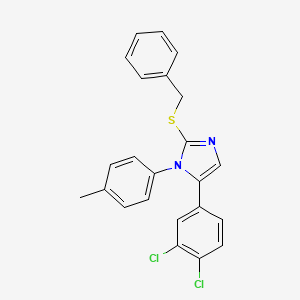
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793249.png)
